molecular formula C23H15ClFN5O2 B6580452 N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-99-6

N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B6580452
CAS No.: 1031594-99-6
M. Wt: 447.8 g/mol
InChI Key: JRQDFASPVNJBTF-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:

  • A triazolo[1,5-a]quinazoline backbone with a 5-oxo group.
  • A 4-chlorobenzyl substituent at the N-position.
  • A 2-fluorophenyl group at position 3.
  • A carboxamide moiety at position 7.

This compound is hypothesized to exhibit pharmacological activity due to structural similarities to kinase inhibitors (e.g., EGFR or Aurora kinase inhibitors), where quinazoline derivatives are well-documented .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN5O2/c24-15-8-5-13(6-9-15)12-26-22(31)14-7-10-17-19(11-14)30-21(27-23(17)32)20(28-29-30)16-3-1-2-4-18(16)25/h1-11,29H,12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQDFASPVNJBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), a pyrazole derivative. While structurally distinct from the triazoloquinazoline core, key comparisons can be made based on substituents and functional groups.

Structural and Functional Group Analysis

Feature Target Compound Compound
Core Structure Triazolo[1,5-a]quinazoline (fused triazole + quinazoline) Pyrazole (5-membered ring with two adjacent nitrogen atoms)
Halogen Substituents 4-chlorophenyl (benzyl group), 2-fluorophenyl (position 3) 3-chlorophenylsulfanyl, trifluoromethyl (position 3)
Functional Groups Carboxamide (position 8), keto group (position 5) Aldehyde (position 4), sulfanyl ether (position 5)
Molecular Weight Estimated ~470–500 g/mol (based on structure) ~340–360 g/mol (calculated from C₁₂H₁₀ClF₃N₂OS)

Pharmacological Implications

  • Target Compound : The triazoloquinazoline scaffold is associated with kinase inhibition and anticancer activity. The 2-fluorophenyl group may enhance binding specificity, while the carboxamide could improve solubility .
  • Compound : Pyrazole derivatives are often explored as anti-inflammatory or antimicrobial agents. The trifluoromethyl and sulfanyl groups may confer metabolic stability and hydrophobic interactions .

Key Research Findings and Hypotheses

  • Structural Diversity : The triazoloquinazoline core offers rigidity for target binding, whereas pyrazoles provide flexibility for diverse substituent arrangements.
  • Halogen Effects : Both compounds utilize chloro substituents for lipophilicity, but the target compound’s 2-fluorophenyl group may reduce off-target interactions compared to ’s 3-chlorophenylsulfanyl group.

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